molecular formula C21H26N2O5S B2844558 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide CAS No. 922014-31-1

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide

Cat. No. B2844558
CAS RN: 922014-31-1
M. Wt: 418.51
InChI Key: ZKAQQNGCZLDUCV-UHFFFAOYSA-N
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Description

“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline core, which is a structural motif found in many biologically active natural products and pharmaceutical compounds . The compound also has sulfonyl and benzamide groups attached to it .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .


Chemical Reactions Analysis

The compound’s 3,4-dihydroisoquinoline core can readily react with acyl iso(thio)cyanates, affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .

Scientific Research Applications

Imaging Tumor Proliferation

Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 : This study evaluates the safety, dosimetry, and feasibility of imaging tumor proliferation using a derivative of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide, specifically 18F-ISO-1, in patients with newly diagnosed malignant neoplasms. The correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index suggests its potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Synthesis and Chemical Analysis

Synthesis of Sigma-2 Receptor Probes : A novel sigma-2 receptor probe, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), demonstrates high affinity for sigma2 receptors in vitro, indicating its utility in studying sigma2 receptors (Xu et al., 2005).

Development of a Practical and Scalable Synthetic Route : An efficient synthesis route for YM758 monophosphate, a potent If current channel inhibitor, showcases the medicinal chemistry application of the core structure, highlighting its relevance in drug development (Yoshida et al., 2014).

Medicinal Chemistry

Selective Inhibitors of Type 5 17-β-hydroxysteroid Dehydrogenase AKR1C3 : The compound demonstrates significant potency and selectivity as an inhibitor of AKR1C3, a target in cancer research, showcasing its potential in therapeutic applications (Jamieson et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications in various fields, such as pharmaceuticals and materials science .

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-18(15)21(24)22-9-11-29(25,26)23-10-8-16-12-19(27-2)20(28-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQQNGCZLDUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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